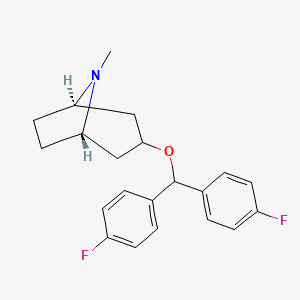

3alpha-Bis(4-fluorophenyl)methoxytropane

Description

Overview of Tropane (B1204802) Alkaloids within Neuropharmacology Research

Tropane alkaloids are a class of naturally occurring bicyclic alkaloids characterized by a distinctive tropane ring structure in their chemical makeup. wikipedia.org These secondary metabolites are found in a variety of plant species, most notably within the Solanaceae (nightshade) family, which includes plants like Atropa belladonna (deadly nightshade), Datura species, and Hyoscyamus niger (henbane). wikipedia.orgnih.gov The tropane ring itself is a bicyclic [3.2.1] amine system. wikipedia.org

In the field of neuropharmacology, tropane alkaloids are of profound interest due to their potent effects on the central and peripheral nervous systems. nih.gov Their pharmacological activities are diverse and depend on their specific molecular structures. Broadly, they can be categorized into two main functional groups:

Anticholinergics : This group includes well-known alkaloids such as atropine (B194438) and scopolamine. acs.org These compounds act as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs), blocking the action of the neurotransmitter acetylcholine. nih.govacs.orgnih.gov This mechanism is responsible for their historical and modern uses in medicine, as well as their deliriant properties at high doses. acs.org

Stimulants : The most prominent member of this group is cocaine, derived from the coca plant (Erythroxylum coca). nih.govmdpi.com Unlike the anticholinergic tropanes, cocaine's primary mechanism of action involves the inhibition of monoamine transporters, specifically the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). mdpi.com By blocking the reuptake of these neurotransmitters from the synaptic cleft, cocaine increases their availability, leading to its characteristic stimulant and psychoactive effects.

The stark differences in the neuropharmacological profiles of these naturally occurring compounds have spurred extensive research. Scientists have synthesized numerous analogs, such as the phenyltropanes, in an effort to create molecules with more selective actions on specific neurotransmitter systems. wikipedia.orgnih.gov This research aims to dissociate desired therapeutic effects from unwanted side effects and abuse potential, leading to the development of novel research tools and potential therapeutic agents. nih.gov

Historical Development and Early Academic Investigations of 3alpha-Bis(4-fluorophenyl)methoxytropane

The development of this compound, also known as a benztropine (B127874) (BZT) analog, emerged from a concerted effort to create highly selective ligands for the dopamine transporter (DAT). nih.gov This research was driven by the need to understand the precise role of DAT in mediating the neurobehavioral effects of psychostimulants like cocaine. nih.gov The parent compound, benztropine (3alpha-(diphenylmethoxy)tropane), was a known dopamine uptake inhibitor, but researchers sought analogs with improved affinity and selectivity. nih.govnih.gov

Early investigations in the mid-1990s identified this compound as a particularly potent DAT inhibitor. Studies revealed that it demonstrated a significantly higher affinity for the dopamine transporter compared to its parent compound, benztropine. nih.gov Specifically, it was found to be a potent inhibitor of dopamine transport with a binding affinity (Kᵢ) value of 11.8 nM. nih.gov

However, these initial academic investigations also uncovered a critical challenge: a lack of selectivity. The compound displayed a nearly identical high affinity for muscarinic M1 receptors, with a Kᵢ value of 11.6 nM. nih.gov This potent anticholinergic activity could confound the interpretation of data from behavioral studies, making it difficult to attribute observed effects solely to DAT inhibition. nih.gov

This finding became a pivotal point in the compound's research trajectory. The lack of selectivity spurred significant subsequent efforts to develop new analogs that could retain the high affinity for the dopamine transporter while drastically reducing affinity for muscarinic receptor sites. nih.gov This led to the synthesis of a series of N-substituted analogues, which successfully improved selectivity. For instance, replacing the N-methyl group with a phenyl-n-butyl substituent resulted in a compound with a 68-fold selectivity for DAT over M1 receptors. nih.gov An even more selective chiral analogue, (S)-N-(2-amino-3-methyl-n-butyl)-3alpha-[bis(4'-fluorophenyl)methoxy]tropane, achieved a 136-fold selectivity. nih.gov These subsequent developments underscore the importance of the initial research on this compound as a foundational step toward creating more precise pharmacological tools.

Binding Affinities (Kᵢ, nM) of this compound and Related Compounds

| Compound | Dopamine Transporter (DAT) Kᵢ (nM) | Muscarinic M1 Receptor Kᵢ (nM) | Selectivity (M1 Kᵢ / DAT Kᵢ) |

|---|---|---|---|

| 3alpha-(Diphenylmethoxy)tropane (Benztropine) | - | - | - |

| This compound | 11.8 | 11.6 | ~1 |

| N-Phenyl-n-butyl analogue (6) | 8.51 | 576 | ~68 |

| (S)-N-(2-amino-3-methyl-n-butyl) analogue (10b) | 29.5 | 4020 | ~136 |

Data derived from research on N-substituted analogues of 3alpha-[bis(4'-fluorophenyl)methoxy]tropane. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23F2NO |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(1R,5S)-3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C21H23F2NO/c1-24-18-10-11-19(24)13-20(12-18)25-21(14-2-6-16(22)7-3-14)15-4-8-17(23)9-5-15/h2-9,18-21H,10-13H2,1H3/t18-,19+,20? |

InChI Key |

MHNSOBBJZCWUGS-YOFSQIOKSA-N |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Synonyms |

AHN 1055 AHN-1055 AHN1055 N-methyl-3-(bis(4'-fluorophenyl)methoxy)tropane |

Origin of Product |

United States |

Synthetic Methodologies and Analog Design for Academic Probing

Chemical Synthesis of the 3alpha-Bis(4-fluorophenyl)methoxytropane Core

The synthesis of the this compound core is a multi-step process that begins with the readily available tropane (B1204802) skeleton. The primary challenge lies in the stereoselective installation of the bulky bis(4-fluorophenyl)methoxy group at the 3-alpha position of the tropane ring.

Multi-Step Organic Reaction Pathways

The general synthetic approach to this compound typically commences from tropinone (B130398) or its N-demethylated analog, nortropinone. A common pathway involves the reduction of the tropinone carbonyl to the corresponding alcohol, 3-tropanol. This reduction needs to be stereoselective to yield the desired 3-alpha-hydroxy epimer, which is the precursor for the final ether linkage. Subsequent etherification with a diarylmethyl halide or alcohol completes the synthesis. For instance, a general method for synthesizing benztropine (B127874) analogs involves the condensation of tropine (B42219) with the corresponding bromodiphenylmethane (B105614) derivative. gpatindia.com

Palladium-Catalyzed Cross-Coupling Strategies

While direct palladium-catalyzed C-O coupling of an aryl halide with 3-alpha-tropanol represents a modern and powerful synthetic tool for forming diaryl ethers, specific applications to synthesize this compound are not extensively detailed in readily available literature. However, the principles of palladium-catalyzed C-O cross-coupling reactions are well-established and offer a potential route. acs.orgnih.govacs.org These reactions typically involve a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to couple an alcohol with an aryl halide. The synthesis of the bis(4-fluorophenyl)methanol (B1266172) precursor could potentially be achieved via a palladium-catalyzed reaction, which would then be coupled with 3-alpha-tropanol.

Grignard Reaction Applications in Synthesis

The Grignard reaction is a fundamental C-C bond-forming reaction that can be applied to the synthesis of the diarylmethanol precursor. The synthesis of 4,4'-difluorobenzophenone, a key intermediate, can be achieved through the acylation of fluorobenzene. wikipedia.org This ketone can then be reacted with a suitable Grignard reagent. Alternatively, a Grignard reagent can be prepared from a 4-fluorophenyl halide and reacted with an appropriate ester or another carbonyl compound to generate the bis(4-fluorophenyl)methanol. This alcohol can then be used in subsequent etherification steps. For example, the general synthesis of diarylmethanols can be achieved by reacting a Grignard reagent with an aldehyde, such as in the synthesis of 4-chlorobenzhydrol. youtube.com The synthesis of the necessary 4-fluorophenyl magnesium chloride Grignard reagent from 4-chlorofluorobenzene has also been described. google.com

Stereoselective Synthesis Approaches for Enantiomeric Purity

Achieving the correct stereochemistry at the C-3 position of the tropane ring is critical for the biological activity of these compounds. The 3-alpha configuration is essential for high-affinity binding to the dopamine (B1211576) transporter. nih.gov The stereoselectivity is typically established during the reduction of the tropinone carbonyl group. The use of specific reducing agents can favor the formation of the axial alcohol (3-alpha-tropanol) over the equatorial alcohol (3-beta-tropanol).

An alternative and highly stereospecific method for forming the ether linkage is the Mitsunobu reaction. missouri.eduorganic-chemistry.orgwikipedia.orgnih.gov This reaction allows for the condensation of an alcohol with a nucleophile, in this case, bis(4-fluorophenyl)methanol with 3-beta-tropanol, to proceed with inversion of stereochemistry at the alcohol carbon, thus yielding the desired 3-alpha-ether. Conversely, using 3-alpha-tropanol would result in the 3-beta-ether. This method offers a high degree of control over the stereochemical outcome.

Design and Derivatization of N-Substituted Analogs for Structure-Activity Relationship Studies

A significant area of research has focused on modifying the N-substituent of the tropane ring to explore the structure-activity relationships (SAR). The parent compound, with a methyl group at the N-8 position, exhibits high affinity for both the dopamine transporter and muscarinic receptors. nih.gov By replacing the N-methyl group with various other substituents, researchers have been able to modulate the affinity and selectivity for the dopamine transporter.

The synthesis of these N-substituted analogs is typically achieved by starting with nor-3alpha-[bis(4'-fluorophenyl)methoxy]tropane, the N-demethylated version of the parent compound. This intermediate can then be derivatized through acylation followed by reduction of the resulting amide, or by direct alkylation with a suitable alkyl or arylalkyl halide. nih.gov This approach has led to the generation of a wide array of analogs with varying chain lengths, branching, and the inclusion of different functional groups and aromatic rings in the N-substituent. nih.govacs.orgacs.orgnih.govnih.govuthscsa.edu

These studies have revealed that the nature of the N-substituent plays a crucial role in determining the compound's pharmacological profile. For instance, increasing the steric bulk of the N-substituent generally leads to a decrease in affinity for muscarinic receptors, thereby increasing selectivity for the dopamine transporter. nih.gov The introduction of chiral centers in the N-substituent has also been explored to investigate enantioselectivity at the dopamine transporter. acs.org

Table 1: Binding Affinities (Ki, nM) of N-Substituted this compound Analogs at the Dopamine Transporter (DAT)

| N-Substituent | DAT Ki (nM) | Reference |

| Methyl | 11.8 | acs.org |

| n-Butyl | 8.5 | nih.gov |

| Allyl | - | nih.gov |

| Benzyl | - | nih.gov |

| 3-Phenylpropyl | - | nih.gov |

| (S)-2-Amino-3-methyl-n-butyl | 29.5 | acs.org |

| N-(4"-phenyl-n-butyl) | - | nih.gov |

Exploration of Other Scaffold Modifications for Modulating Research Properties

Beyond N-substitution, researchers have explored modifications at other positions of the tropane scaffold to further understand the SAR and to fine-tune the pharmacological properties of these compounds. A key area of investigation has been the introduction of substituents at the C-2 position of the tropane ring.

The synthesis of these 2-substituted analogs often involves more complex synthetic routes, but provides valuable insights into the spatial requirements of the dopamine transporter binding pocket. Studies have shown that the introduction of substituents at the C-2 position can significantly impact the in vivo pharmacological profile, including locomotor activity and cocaine-like discriminative stimulus effects. nih.gov For example, the replacement of a (S)-2-carboalkoxy substituent with an (S)-2-ethenyl group resulted in an analog with very high affinity for the DAT. nih.gov Furthermore, altering the substituents on the phenyl rings, for instance by replacing the 4'-fluoro groups with 4'-chloro groups, has also been shown to modulate the in vivo effects. nih.gov

These findings highlight that modifications at the 2-position, in conjunction with changes at the N-8 position and the diaryl moiety, provide a rich avenue for developing novel probes with distinct pharmacological profiles. nih.gov

Pharmacological Characterization and Molecular Mechanisms in Research Models

Dopamine (B1211576) Transporter (DAT) Binding Affinity and Potency Studies

Research has established 3alpha-Bis(4-fluorophenyl)methoxytropane and its analogs as potent ligands for the dopamine transporter. nih.gov The introduction of 4-fluorophenyl groups significantly enhances the affinity for the DAT compared to its non-fluorinated parent compound, benztropine (B127874). nih.gov

Radioligand binding assays are a cornerstone in determining the affinity of a test compound for a specific receptor or transporter. In the study of this compound and its derivatives, [3H]WIN 35,428 is a commonly used radioligand that selectively labels the dopamine transporter. nih.govnih.gov

In these assays, membrane preparations from dopamine-rich brain regions, such as the rat caudate putamen, are incubated with the radioligand in the presence of varying concentrations of the unlabeled test compound. nih.govnih.gov The ability of the test compound to displace the radioligand from the DAT is measured, and from this, the inhibitor constant (Kᵢ) is calculated. A lower Kᵢ value indicates a higher binding affinity.

Studies have shown that compounds in the N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane series effectively displace [3H]WIN 35,428 from the dopamine transporter, with Kᵢ values reported to be in the nanomolar range. nih.govnih.gov Specifically, the N-methyl parent compound, this compound, demonstrates a high affinity for the DAT with a Kᵢ value of 11.8 nM. nih.govtocris.com The Kᵢ values for the broader series of N-substituted analogs range from 8.5 nM to 634 nM, depending on the nature of the substituent on the tropane (B1204802) nitrogen. nih.gov

Beyond binding affinity, the functional potency of this compound is assessed through in vitro dopamine uptake inhibition assays. These experiments measure the compound's ability to block the primary function of the DAT, which is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. nih.gov

The potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the dopamine uptake. Research demonstrates that this compound is a potent inhibitor of dopamine transport. tocris.com For the series of N-substituted analogs, the IC₅₀ values for blocking dopamine uptake in rat caudate putamen preparations range from 10 nM to 371 nM. nih.gov This potent inhibition of dopamine reuptake is a direct functional consequence of the high-affinity binding to the DAT. nih.gov

Selectivity Profile at Other Monoamine Transporters (Norepinephrine and Serotonin (B10506) Transporters)

A crucial aspect of the pharmacological characterization of a DAT ligand is its selectivity over other monoamine transporters, namely the norepinephrine (B1679862) transporter (NET) and the serotonin transporter (SERT). High selectivity for the DAT is often a desirable characteristic to minimize off-target effects.

Studies investigating the binding profile of the 3alpha-[bis(4'-fluorophenyl)methoxy]tropane series have consistently shown a high degree of selectivity for the DAT. nih.gov When evaluated for their ability to displace radioligands specific for NET (e.g., [3H]nisoxetine) and SERT (e.g., [3H]citalopram), these compounds demonstrated low binding affinity for these transporters. nih.gov This indicates that the structural modifications, particularly the bis(4-fluorophenyl)methoxy moiety, confer a strong preference for the dopamine transporter over its counterparts in the monoamine transporter family.

Interaction with Other Neurotransmitter Receptors in Preclinical Contexts

While the 3alpha-[bis(4'-fluorophenyl)methoxy]tropane series exhibits high selectivity for the DAT over other monoamine transporters, its interaction with muscarinic acetylcholine (B1216132) receptors has been a significant point of investigation. The parent compound, benztropine, is known to have high affinity for muscarinic receptors. nih.gov

Research has shown that this compound, despite its high DAT affinity (Kᵢ = 11.8 nM), also retains a high affinity for the muscarinic M1 receptor subtype, with a reported Kᵢ value of 11.6 nM. nih.gov This lack of selectivity between the dopamine transporter and the M1 receptor could complicate the interpretation of behavioral data derived from this specific compound. nih.gov However, further research has demonstrated that modifying the N-substituent on the tropane ring can achieve a separation of these binding affinities. nih.gov For instance, replacing the N-methyl group with a phenyl-n-butyl substituent resulted in a 68-fold increase in selectivity for the DAT over M1 receptors. nih.gov An even greater 136-fold selectivity was achieved with the (S)-N-(2-amino-3-methyl-n-butyl) analog. nih.gov

To develop a comprehensive understanding of a compound's pharmacological profile, its potential interaction with a broader range of off-target sites is evaluated. For DAT inhibitors, a critical off-target assessment involves the human Ether-a-go-go-Related Gene (hERG) potassium channel, as inhibition of this channel can lead to cardiac arrhythmias. For a related series of benztropinamine compounds, all tested analogs showed a hERG/DAT affinity ratio of greater than 300, which is considered a very favorable safety margin. nih.gov While specific hERG data for this compound is not detailed in the provided context, the data from structurally similar series are encouraging for avoiding this particular off-target activity.

Elucidation of Molecular Mechanisms of Dopamine Transporter Interaction

The distinctive pharmacological profile of this compound is rooted in its unique interaction with the dopamine transporter (DAT). Unlike classical psychostimulants, its mechanism of action involves a nuanced interplay with the transporter's conformational states, leading to a different behavioral and neurochemical outcome.

Ligand Binding Domains and Protein Conformation Studies

Research into the binding of this compound and its analogues to the dopamine transporter has revealed a complex picture that extends beyond simple competitive inhibition. It is hypothesized that these compounds interact with a binding domain on the DAT that is not identical to that of cocaine. nih.gov This distinction is supported by molecular dynamics simulation studies which suggest that atypical DAT inhibitors, such as the benztropine analogues, have binding poses at the DAT that differ from cocaine. nih.govnih.gov

A key aspect of this interaction appears to be the conformational state of the transporter. The prevailing hypothesis is that atypical DAT inhibitors preferentially bind to and stabilize an inward-facing conformation of the DAT. plos.org This is in contrast to typical inhibitors like cocaine, which are thought to bind preferentially to the outward-facing conformation of the transporter. plos.orgresearchgate.net By stabilizing an inward-facing state, these atypical inhibitors can still block dopamine uptake but do so without inducing the same psychostimulant effects associated with cocaine.

The binding affinity of this compound for the DAT is high, with a reported Ki value of 11.8 nM and an IC50 for dopamine uptake inhibition of 71 nM. nih.gov Structure-activity relationship (SAR) studies on a series of N-substituted analogues have demonstrated that the tropane scaffold can be modified to enhance selectivity and affinity for the DAT. For instance, substitution at the nitrogen atom can significantly alter the binding characteristics. While the parent compound shows high affinity for both the DAT and muscarinic M1 receptors, certain N-substitutions can increase selectivity for the DAT. nih.gov

| Compound | DAT Ki (nM) | Dopamine Uptake IC50 (nM) | Reference |

|---|---|---|---|

| This compound | 11.8 | 71 | nih.gov |

| (S)-N-(2-amino-3-methyl-n-butyl)-3alpha-[bis(4'-fluorophenyl)methoxy]tropane | 29.5 | - | nih.gov |

| (S)-2-ethenyl-3alpha-[bis(4-fluorophenyl)methoxy]tropane | 1.81 | - | nih.gov |

Structure Activity Relationship Sar Investigations

Influence of N-Substituents on Dopamine (B1211576) Transporter Affinity and Selectivity

The substituent attached to the tropane (B1204802) nitrogen plays a crucial role in modulating the affinity and selectivity of 3α-Bis(4-fluorophenyl)methoxytropane analogues for the dopamine transporter. While the parent N-methyl compound exhibits high affinity for the DAT, modifications at this position have led to a wide range of pharmacological profiles.

Research into N-substituted derivatives of related tropane analogs, such as 2β-carbomethoxy-3β-(4'-iodophenyl)tropane (β-CIT), has shown that replacing the N-methyl group can significantly alter binding characteristics. For instance, the introduction of N-haloalkyl groups (containing fluorine, chlorine, or bromine) can yield compounds with high affinity for both DAT and SERT. acs.org Specifically, the N-fluoropropyl carboisopropyl analog of β-CIT was found to have a high DAT affinity (Kᵢ = 1.2 nM) and was notably selective over both NET (8300-fold) and SERT (41-fold). acs.org This suggests that the basicity of the tropane nitrogen is just one of several factors influencing DAT binding, and that larger, more polar, or electronegative N-substituents can be accommodated without a substantial loss of affinity. acs.org

In the 3α-[bis(4-fluorophenyl)methoxy]tropane series, systematic variation of the N-substituent has been a key strategy. Studies have explored a range of substituents from simple alkyl chains to more complex functionalized moieties. For example, the synthesis of N-[4-(4'-azido-3'-iodophenyl)butyl] and N-[4-(4'-azido-3'-iodophenyl)propyl] analogues was undertaken to develop photoaffinity labels and to probe the binding site. nih.gov The N-[4-(4'-azido-3'-iodophenyl)butyl] substituent was found to provide optimal binding affinity, demonstrating that the length and nature of the N-alkyl chain are critical determinants of DAT interaction. nih.gov Further studies on N-substituted benztropine (B127874) analogs, including those with the 3α-bis(4-fluorophenyl)methoxy scaffold, have identified compounds with improved potency and selectivity for the DAT, such as N-(R)-2''-amino-3''-methyl-n-butyl-3α-(4',4''-difluorodiphenylmethoxy)tropane (GA2-50). uthscsa.edunih.gov These findings underscore the significant impact of N-substituents on tailoring the pharmacological profile of these tropane derivatives.

| Compound | N-Substituent (R) | DAT Affinity Kᵢ (nM) | Reference |

|---|---|---|---|

| β-CIT | -CH₃ | 1.4 | acs.org |

| N-fluoropropyl carboisopropyl analog of β-CIT | -(CH₂)₃F (with carboisopropyl ester) | 1.2 | acs.org |

| N-[4-(4'-azido-3'-iodophenyl)butyl] analogue of 3α-[bis(4'-fluorophenyl)methoxy]tropane | -(CH₂)₄-(4-azido-3-iodophenyl) | Optimal Affinity | nih.gov |

| N-[4-(4'-azido-3'-iodophenyl)propyl] analogue of 3α-[bis(4'-fluorophenyl)methoxy]tropane | -(CH₂)₃-(4-azido-3-iodophenyl) | Lower Affinity | nih.gov |

Contributions of the Bis(4-fluorophenyl)methoxy Group to Receptor Interactions

The large, lipophilic bis(4-fluorophenyl)methoxy group at the 3α position is a defining structural feature and a primary determinant of high-affinity binding to the dopamine transporter. This moiety is considered essential for the interaction of benztropine (BZT) and its analogues with the DAT. nih.gov The two phenyl rings provide extensive hydrophobic contact with the receptor binding pocket.

Photoaffinity labeling studies have provided profound insights into how this group interacts with the DAT. A benztropine-based photoaffinity ligand, [¹²⁵I]N-[n-butyl-4-(4‴-azido-3‴-iodophenyl)]-4′,4″-difluoro-3α-(diphenylmethoxy)tropane, was found to covalently attach to a region of the DAT containing transmembrane domains 1 and 2. nih.govnih.gov This is a distinct binding domain from that used by cocaine-based ligands, which interact closer to the C-terminus (transmembrane helices 4-7). nih.govnih.gov This difference in binding sites likely underlies the distinct behavioral profiles of benztropine analogues compared to cocaine, despite both being potent dopamine uptake inhibitors. nih.gov

Comparative analyses have shown that substituents on the phenyl rings are generally well-tolerated. nih.gov However, the specific nature and position of these substituents can fine-tune binding affinity and selectivity. The angle between the planes of the two aromatic rings is also a significant structural parameter. In active benztropine analogues, this angle is typically in the range of 75-76°. nih.gov The presence of the bulky bis(aryl)methoxy group is a key feature that differentiates these compounds from classical tropane alkaloids like cocaine, contributing to their atypical pharmacological profiles. nih.gov

Stereochemical Determinants of Pharmacological Activity and Transporter Selectivity

The rigid bicyclic tropane skeleton contains multiple stereocenters, and their configuration is a critical determinant of pharmacological activity. The stereochemistry at the C-2 and C-3 positions of the tropane ring significantly influences binding affinity for monoamine transporters.

Studies on various isomers of 3-(4-substituted-phenyl)tropane carboxylic acid methyl esters have systematically demonstrated the importance of stereochemistry. The 2β,3β-isomers consistently show the highest affinity for the dopamine transporter, followed by the 2β,3α-isomers. nih.gov In contrast, the 2α,3β- and 2α,3α-isomers generally exhibit much lower affinity for the DAT. nih.gov This highlights a strict stereochemical requirement for optimal interaction with the transporter, where the spatial orientation of the substituents at both the C-2 and C-3 positions must be precise.

Furthermore, the stereochemistry of the nitrogen lone pair of electrons in the tropane ring can tune the selectivity of these inhibitors. acs.org The tropane ring can adopt either a chair or a boat conformation. In novel tricyclic tropane analogues, which are constrained to a boat conformation, the orientation of the nitrogen lone pair is altered. This structural change, combined with unusual placement of the aromatic moiety, can lead to a significant switch in selectivity away from the DAT and towards the SERT or NET. nih.govresearchgate.net For example, one such constrained analogue was found to be a potent and selective serotonin (B10506) reuptake inhibitor, with selectivity of about 400-fold over NET and 1000-fold over DAT. nih.gov This demonstrates that subtle changes in the three-dimensional structure and electron distribution of the tropane core can have profound effects on transporter selectivity.

| Isomer Configuration | General DAT Affinity Ranking | Reference |

|---|---|---|

| 2β,3β | Highest | nih.gov |

| 2β,3α | High | nih.gov |

| 2α,3β | Low | nih.gov |

| 2α,3α | Low | nih.gov |

Electronic and Steric Effects of Fluorine Substitution on Molecular Interactions

The substitution of hydrogen with fluorine on the phenyl rings of the 3α-diphenylmethoxy group has significant electronic and steric consequences that modulate the compound's interaction with the DAT. Fluorine is the most electronegative element, and its presence creates a strong dipole, influencing the molecule's electrostatic potential and its ability to form specific interactions like hydrogen bonds. nih.gov

In the 3α-[bis(phenyl)methoxy]tropane series, the introduction of 4,4'-difluoro substitution generally results in potent dopamine uptake inhibitors. nih.gov When comparing a 4'-fluoro (4'-F) analogue with its 4'-chloro (4'-Cl) counterpart in one series, the DAT binding affinity was slightly reduced for the chloro compound, yet the dopamine uptake inhibition potency remained comparably high. nih.gov In another series of 3-(4-substituted-phenyl)tropane esters, the order of DAT affinity for the 2β,3β-isomer was 4'-chloro = 4'-iodo > 4'-bromo = 4'-methyl > 4'-fluoro > 4'-hydrogen, suggesting that while fluorine enhances affinity over the unsubstituted parent compound, other halogens can have an even greater effect in that specific scaffold. nih.gov

From a computational perspective, fluorine's small van der Waals radius means it occupies a similar space to a hydrogen atom, causing minimal steric perturbation. nih.gov However, its strong electron-withdrawing nature can alter the charge distribution across the aromatic ring. Fluorine can act as a weak hydrogen bond acceptor and can influence the conformation of the ligand and surrounding water molecules within the binding pocket, which can have surprising effects on binding entropy and enthalpy. nih.gov The presence of fluorine can also block metabolic pathways; for instance, introducing fluorine at a potential site of enzymatic hydroxylation can prevent that metabolic reaction from occurring, thereby altering the compound's pharmacokinetic profile. rsc.org These combined electronic, steric, and metabolic effects make fluorine substitution a powerful tool in medicinal chemistry for fine-tuning ligand-receptor interactions.

Comparative Structure-Activity Analyses with Related Tropane Derivatives

The SAR of 3α-Bis(4-fluorophenyl)methoxytropane is best understood when compared with other classes of tropane-based DAT inhibitors, primarily benztropine (BZT) and cocaine analogues like β-CIT. While all share the tropane core, which is crucial for high-affinity DAT binding, the substituents at the C-2 and C-3 positions create distinct pharmacological classes. nih.gov

Benztropine and its analogues, including the 3α-bis(4-fluorophenyl)methoxy derivatives, are characterized by a bulky 3α-ether linkage. This structural feature directs their binding to a different domain on the DAT (transmembrane domains 1-2) compared to cocaine analogues, which bind to a separate region (transmembrane domains 4-7). nih.govnih.gov This difference in binding mode is believed to be responsible for the lack of cocaine-like behavioral effects observed with many BZT analogues. nih.govnih.gov

Cocaine and its analogues, such as β-CIT, typically feature a 2β-carbomethoxy group and a 3β-aryl group. SAR studies on these compounds have shown that modifications to the N-substituent and the 3β-aryl group are critical for affinity and selectivity. acs.org For example, β-CIT itself has high affinity for DAT but is only weakly selective over NET. acs.org

In contrast, the 3α-[bis(4-fluorophenyl)methoxy]tropane series generally demonstrates high affinity and good selectivity for the DAT over other monoamine transporters. nih.gov Manipulation of the N- and 2-position substituents in this class can produce ligands with distinctive in vivo profiles that are not always predictable from their in vitro binding affinities alone. nih.gov For instance, replacing a 2-carboalkoxy substituent with a 2-ethenyl group in one 3α-[bis(4-fluorophenyl)methoxy]tropane analogue resulted in the highest DAT binding affinity in that series (Kᵢ = 1.81 nM) with excellent selectivity over SERT and NET. nih.gov These comparative analyses highlight how different structural frameworks built upon the same tropane scaffold can lead to ligands with vastly different binding modes and pharmacological outcomes.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological activity. For dopamine (B1211576) transporter inhibitors like 3alpha-Bis(4-fluorophenyl)methoxytropane and its analogs, QSAR models are developed to correlate physicochemical, geometrical, and topological descriptors with their inhibitory potency. mdpi.com These models serve as predictive tools in the design of new ligands with improved affinity and selectivity for the DAT. nih.govnih.gov

The development of robust QSAR models for DAT inhibitors involves compiling high-quality datasets from various sources and applying statistical methods like multiple linear regression (MLR) and machine learning algorithms. nih.govnih.govnih.gov For instance, a 2D QSAR study on a diverse set of 70 DAT inhibitors yielded a robust model with a high cross-validated correlation coefficient (q² = 0.85), which was subsequently used to identify new potential DAT ligand scaffolds. nih.gov These models are crucial for pinpointing the molecular properties that are essential for high-affinity binding to the dopamine transporter.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been instrumental in elucidating the structure-activity relationships for this compound and its N-substituted analogs. nih.govnih.gov This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity, providing a three-dimensional map of favorable and unfavorable interaction regions.

A key study performed a CoMFA on a series of N-substituted 3alpha-[bis(4-fluorophenyl)methoxy]tropane analogues to understand the structural requirements for optimal binding to the DAT. nih.gov The resulting model was statistically significant, with a cross-validated r² (r²cv) of 0.632 and a non-cross-validated r² (r²ncv) of 0.917. nih.gov The CoMFA field analysis highlighted the importance of the bis(4-fluorophenyl)methoxy group, which is thought to occupy a critical hydrophobic pocket within the DAT binding site. The steric component of the CoMFA model was found to be highly correlated with the binding affinities. researchgate.net This information has been invaluable for designing novel benztropine (B127874) analogs with modified lipophilicity and improved selectivity. nih.gov

| CoMFA Model Statistics for Benztropine Analogs | |

| Parameter | Value |

| Cross-validated r² (r²cv) | 0.632 nih.gov |

| Non-cross-validated r² (r²ncv) | 0.917 nih.gov |

| Primary Correlating Component | Steric Fields researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Transporter Interaction Prediction

Molecular docking and dynamics simulations are powerful tools for visualizing and understanding the interaction between a ligand, such as this compound, and its target protein, the dopamine transporter. nih.gov Since a crystal structure of the human DAT was not always available, early models were often based on the homologous bacterial leucine (B10760876) transporter (LeuT). nih.govresearchgate.net These simulations predict the most likely binding pose of the ligand within the transporter's binding pocket and identify key intermolecular interactions.

Docking studies suggest that benztropine analogs bind within the DAT, overlapping with the dopamine binding site. nih.gov Key interactions often involve hydrogen bonds and hydrophobic interactions with specific amino acid residues. For example, residues such as Asp79 and Tyr156 have been identified as crucial for the binding of various DAT inhibitors. nih.gov Unlike cocaine analogs, benztropine derivatives like this compound may allow for a hydrogen bond to be preserved between Tyr156 and Asp79, which is thought to "close" the binding pocket. nih.gov Molecular dynamics (MD) simulations further refine these models by assessing the stability of the ligand-protein complex over time, revealing that certain analog-DAT complexes can form stable "outer gate" bonds between residues like R85 and D476. nih.gov

In Silico Approaches for Predicting Selectivity Profiles

A significant goal in the development of this compound analogs is to achieve high selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), as well as over muscarinic receptors (M1). nih.govnih.gov In silico methods are crucial for predicting and rationalizing these selectivity profiles.

Research has focused on modifying the N-substituent of the tropane (B1204802) ring to enhance DAT selectivity. nih.govnih.govdoi.org For example, replacing the N-methyl group of this compound (which has nearly equal affinity for DAT and M1 receptors) with a phenyl-n-butyl substituent resulted in a 68-fold increase in selectivity for the DAT. nih.gov Further modifications, such as introducing a chiral (S)-N-(2-amino-3-methyl-n-butyl) group, led to a 136-fold selectivity for the DAT over M1 receptors. nih.gov These findings are supported by binding affinity data (Ki values), which are used to calculate selectivity ratios and validate the predictions from molecular modeling studies. nih.govnih.govdoi.org

| Compound | DAT Ki (nM) | M1 Ki (nM) | DAT/M1 Selectivity |

| This compound (N-methyl analog) | 11.8 nih.gov | 11.6 nih.gov | ~1 |

| N-(phenyl-n-butyl) analog | 8.51 nih.gov | 576 nih.gov | ~68 |

| (S)-N-(2-amino-3-methyl-n-butyl) analog | 29.5 nih.gov | 4020 nih.gov | ~136 |

Preclinical Research Applications and Behavioral Studies in Animal Models

Application as a Pharmacological Probe for Dopamine (B1211576) Transport Research

3alpha-Bis(4-fluorophenyl)methoxytropane is a high-affinity ligand for the dopamine transporter (DAT). nih.govnih.gov Its primary mechanism of action is the inhibition of dopamine reuptake from the synaptic cleft back into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine. nih.gov This property makes it a potent inhibitor of dopamine uptake and transport. biorxiv.orgnih.gov

The affinity of this compound for the dopamine transporter has been quantified in various studies. For instance, it has been reported to have a high binding affinity for the DAT, with Ki values in the nanomolar range. Specifically, a Ki value of 11.8 nM for the dopamine transporter has been documented. biorxiv.orgnih.gov This high affinity, coupled with its selectivity over other monoamine transporters such as the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET), makes it an excellent pharmacological probe for isolating and studying the functions of the dopamine transporter in vitro and in vivo. nih.gov

Research has focused on synthesizing and evaluating various analogues of this compound to further refine its selectivity and pharmacological profile. For example, the synthesis of S-(+)-2beta-carboalkoxy-3alpha-[bis(4-fluorophenyl)methoxy]tropanes has yielded highly selective DAT ligands. These analogues have demonstrated a significant divergence in structural requirements for high-affinity DAT binding among tropane-based inhibitors. The development of such selective probes is crucial for elucidating the precise role of the dopamine transporter in various physiological and pathological processes without the confounding effects of interacting with other neurotransmitter systems.

Table 1: Binding Affinity of this compound and its Analogues at the Dopamine Transporter (DAT)

| Compound | Binding Affinity (Ki, nM) at DAT | Reference |

| This compound | 11.8 | biorxiv.orgnih.gov |

| S-(+)-2beta-carboalkoxy-3alpha-[bis(4-fluorophenyl)methoxy]tropanes | 13-40 | |

| N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues | 8.5-634 |

Evaluation in Animal Models Relevant to Neuropsychiatric Research

The unique pharmacological profile of this compound has led to its extensive evaluation in animal models relevant to neuropsychiatric disorders, particularly those associated with substance use.

Modulation of Psychostimulant-Induced Behavioral Phenotypes (e.g., cocaine, methamphetamine)

A significant area of research has been the investigation of how this compound, sometimes referred to by the research code AHN-1055, modulates the behavioral effects of psychostimulants like cocaine and methamphetamine. Studies have shown that this compound can reduce several of the hallmark behavioral responses induced by cocaine. nih.gov For instance, pretreatment with AHN-1055 has been found to decrease cocaine's ability to stimulate locomotor activity in mice. nih.gov

Furthermore, this benztropine (B127874) analogue has been shown to block the rewarding effects of cocaine as measured by the conditioned place preference (CPP) paradigm. nih.gov In these studies, while AHN-1055 itself did not produce a conditioned place preference, it dose-dependently inhibited the development of CPP induced by cocaine. nih.gov This suggests that it can attenuate the rewarding properties of cocaine, a key factor in the development of addiction.

Assessment of Locomotor Activity and Conditioned Reward in Research Animals

When administered alone, this compound exhibits a complex effect on locomotor activity. At a low dose, it has been observed to produce a mild attenuation of spontaneous locomotor activity, while a higher dose resulted in weak stimulation. nih.gov This is in contrast to the robust locomotor stimulation typically seen with psychostimulants like cocaine and amphetamine.

In terms of conditioned reward, as mentioned previously, this compound did not induce a conditioned place preference in mice at the doses tested. nih.gov This lack of rewarding effect on its own is a significant characteristic that distinguishes it from typical dopamine uptake inhibitors with high abuse potential.

Table 2: Effects of this compound (AHN-1055) on Behavioral Phenotypes

| Behavioral Paradigm | Effect of AHN-1055 | Interaction with Cocaine | Reference |

| Locomotor Activity | Mild attenuation at low dose, weak stimulation at high dose | Decreased cocaine-induced locomotor activity | nih.gov |

| Conditioned Place Preference (CPP) | No conditioned place preference | Blocked cocaine-induced CPP | nih.gov |

Studies on Drug Self-Administration Paradigms in Preclinical Settings

Drug self-administration paradigms are considered the gold standard in preclinical research for assessing the reinforcing properties and abuse liability of a compound. Research has indicated that benztropine analogues, including this compound, are less effective than cocaine in maintaining self-administration behavior. This suggests a lower abuse potential.

Furthermore, pretreatment with these analogues has been shown to decrease not only cocaine self-administration but also methamphetamine self-administration. This finding points to a potential therapeutic application in reducing the intake of these highly addictive psychostimulants. Notably, these effects on reducing psychostimulant self-administration were observed at doses that did not suppress other motivated behaviors, indicating a specific action on drug-taking behavior rather than a general behavioral suppressant effect.

Investigation of Neurobiological Correlates in Animal Models

To understand the behavioral effects of this compound, researchers have investigated its impact on neurobiological markers, particularly those related to the dopamine system.

Effects on Extracellular Dopamine Levels in Specific Brain Regions

As a potent dopamine uptake inhibitor, this compound is expected to increase the concentration of extracellular dopamine in brain regions rich in dopamine transporters, such as the striatum and nucleus accumbens. The blockade of DAT prevents the clearance of dopamine from the synapse, leading to its accumulation. nih.gov

While direct in vivo microdialysis studies specifically quantifying the dose-dependent effects of this compound on extracellular dopamine levels in these regions were not available in the reviewed literature, its established mechanism of action strongly supports this neurochemical outcome. In vivo microdialysis is a widely used technique to measure changes in extracellular neurotransmitter levels in awake, freely moving animals and would be the standard method to confirm this effect. nih.gov The increase in extracellular dopamine is the presumed neurochemical mechanism underlying its ability to modulate the behavioral effects of psychostimulants. The interaction between this compound and psychostimulants at the level of the dopamine transporter likely alters the dopamine signaling dynamics that drive drug-seeking and drug-taking behaviors.

Further neurobiological investigations have looked at downstream markers of neuronal activation. For example, at a high dose, this benztropine analogue was found to significantly increase the expression of the immediate early gene c-Fos in the dorsolateral caudoputamen, a part of the striatum. nih.gov However, at lower and moderate doses, it produced marginal decreases in c-Fos expression in both the dorsal and ventral striatum. nih.gov The expression of c-Fos is often used as a marker of neuronal activity, and these findings suggest a complex, dose-dependent effect of this compound on striatal neuron activity.

Analysis of Early Gene Expression (e.g., c-Fos, ΔFosB) in Response to Compound Administration

The expression of immediate early genes (IEGs), such as c-Fos and ΔFosB, serves as a valuable tool in neuroscience research to map neuronal activation in response to pharmacological stimuli. The protein products of these genes, Fos and ΔFosB, are transcription factors that can influence long-term changes in neuronal function and plasticity. While c-Fos is typically used as a marker for acute neuronal stimulation, the more stable ΔFosB isoform accumulates after chronic or repeated stimulation and is implicated in more persistent neuroadaptive changes. nih.gov

In preclinical studies, this compound, also known by its research code AHN-1055, has been evaluated for its effects on c-Fos expression in the brains of mice. nih.gov Research published in Neuropsychopharmacology investigated the compound's impact on the striatum, a key brain region in motor control and reward. nih.gov When administered alone, the compound demonstrated a dose-dependent effect on c-Fos expression. A higher dose resulted in a significant increase in c-Fos in the dorsolateral caudoputamen, whereas lower to moderate doses were associated with slight decreases in c-Fos levels in both the dorsal and ventral striatum. nih.gov

Furthermore, studies examined the interaction between this compound and cocaine. The compound was found to dose-dependently block cocaine-induced conditioned place preference (CPP) and, notably, also blocked the associated surge in c-Fos expression stimulated by cocaine in the nucleus accumbens and dorsomedial striatum of conditioned mice. nih.gov This suggests that this compound can attenuate the neuronal activation pathways in the brain's reward circuitry that are typically engaged by cocaine. nih.govnih.gov The modulation of c-Fos expression by this compound highlights its activity within these critical neural systems.

Table 1: Effect of this compound (AHN-1055) on c-Fos Expression in Mouse Striatum

| Brain Region | Compound Effect (Alone) | Interaction with Cocaine | Source |

|---|---|---|---|

| Dorsolateral Caudoputamen | Weak stimulation at high dose | Not specified | nih.gov |

| Dorsal Striatum | Marginal decrease at low/moderate doses | Blocked cocaine-stimulated activation | nih.gov |

| Ventral Striatum (Nucleus Accumbens) | Marginal decrease at low/moderate doses | Blocked cocaine-stimulated activation | nih.gov |

Pharmacokinetic and Distribution Studies in Research Animals

Blood-Brain Barrier Penetration and Brain Distribution

A critical prerequisite for any centrally acting pharmacological agent is the ability to cross the blood-brain barrier (BBB) to reach its molecular targets within the central nervous system. The design of this compound and its analogues as dopamine transporter (DAT) inhibitors necessitates that they effectively penetrate the BBB. nih.govnih.gov

In vivo studies in animal models have provided functional evidence of the compound's ability to cross the BBB and distribute into brain tissue. nih.gov Research involving systemic administration to mice demonstrated direct, dose-dependent effects on neuronal activity within specific brain regions, such as the striatum and nucleus accumbens. nih.gov The observed modulation of c-Fos expression in these areas following peripheral administration confirms that the compound successfully penetrates the brain to engage its target, the dopamine transporter. nih.gov While specific quantitative data on brain-to-plasma ratios from published studies are not detailed, the documented central nervous system effects are a definitive indicator of BBB penetration and brain distribution.

Metabolic Stability and Elimination Half-Life in Preclinical Models

Research into the structure-activity relationships of the this compound series has included evaluations of their metabolic stability. nih.gov Phase I metabolic stability studies have been conducted on lead compounds from this series using mouse liver microsomes. nih.gov These assays provide crucial data on a compound's susceptibility to metabolism, which informs its potential half-life in vivo. While specific half-life values for the parent compound are part of detailed preclinical data packages, related research on analogous compounds shows a focus on improving metabolic stability to achieve more favorable pharmacokinetic properties. nih.gov For instance, studies on related sulfinyl analogues have reported half-life values in rat liver microsomes, demonstrating the type of data generated in these preclinical evaluations. nih.govnih.gov

Table 2: Summary of Preclinical Pharmacokinetic Properties

| Parameter | Finding | Research Model | Source |

|---|---|---|---|

| Blood-Brain Barrier Penetration | Confirmed by CNS effects (c-Fos modulation) | Mice | nih.gov |

| Metabolic Stability | Evaluated in Phase I studies | Mouse Liver Microsomes | nih.gov |

| Elimination Half-Life | Data generated for compound analogues to guide development | Rat Liver Microsomes | nih.gov |

Analytical Methodologies for Research Quantification

Development and Validation of Quantitative Detection Methods in Biological Matrices (e.g., rat plasma, brain tissue)

For the quantification of 3alpha-Bis(4-fluorophenyl)methoxytropane in complex biological matrices such as rat plasma and brain tissue homogenates, highly selective and sensitive analytical methods are required. While detailed, validated methods specifically for this compound are not extensively documented in publicly accessible literature, the analytical approaches for structurally related tropane (B1204802) alkaloids and dopamine (B1211576) transporter inhibitors are well-established and provide a framework for its quantification.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common technique for the quantification of small organic molecules. For a compound like this compound, which contains chromophores (the bis(4-fluorophenyl)methyl group), UV detection is a viable option. A reversed-phase HPLC method would be the standard approach.

A typical HPLC-UV method would involve protein precipitation to extract the analyte from plasma samples, followed by chromatographic separation on a C18 column. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.

Below is a representative table of HPLC-UV parameters that could be adapted for the analysis of this compound. It is important to note that these are illustrative parameters and would require optimization and validation for this specific analyte.

| Parameter | Example Condition |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | ~230 nm (based on UV absorbance of the fluorophenyl groups) |

| Column Temperature | 30 °C |

| Internal Standard | A structurally similar compound without interference |

Method validation would be performed according to established guidelines to ensure linearity, accuracy, precision, selectivity, and a suitable limit of quantification (LOQ).

For higher sensitivity and selectivity, especially for low concentrations in complex matrices like brain tissue, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. researchgate.netmdpi.comnih.gov LC-MS/MS offers superior performance over HPLC-UV by utilizing the mass-to-charge ratio of the analyte and its fragments for detection.

The sample preparation for LC-MS/MS analysis might involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner extract and reduce matrix effects. nih.gov The analysis is typically performed in the multiple reaction monitoring (MRM) mode, which provides high specificity.

The following table outlines typical parameters for an LC-MS/MS method for a compound of this class.

| Parameter | Example Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| MS System | SCIEX Triple Quad 6500+ or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min (with a gradient) |

| MRM Transition | Precursor Ion [M+H]+ → Product Ion (specific masses would be determined by direct infusion of the compound) |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., D4-3alpha-Bis(4-fluorophenyl)methoxytropane) |

Stability Studies of the Compound in Research Sample Preparation and Storage Conditions

Stability studies are crucial to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. These studies evaluate the stability of the analyte under various conditions that mimic sample handling and storage.

While specific stability data for this compound is not widely published, a study on a series of related compounds evaluated a lead compound in phase I metabolic stability studies in mouse liver microsomes. nih.gov This type of study assesses the intrinsic clearance of a compound by metabolic enzymes.

Typical stability assessments for a research compound would include:

Freeze-Thaw Stability: Evaluates the stability of the analyte after repeated freezing and thawing cycles. Samples are typically subjected to three cycles.

Bench-Top Stability: Assesses the stability of the analyte in the biological matrix at room temperature for a period that reflects the sample handling time.

Long-Term Stability: Determines the stability of the analyte in the biological matrix when stored at a low temperature (e.g., -20°C or -80°C) for an extended period.

Autosampler Stability: Checks for degradation of the analyte in the processed sample while it resides in the autosampler of the chromatograph.

The results of these studies are essential for defining the proper procedures for sample collection, handling, and storage to ensure the integrity of the analytical results.

The table below summarizes typical conditions for these stability tests.

| Stability Test | Storage Condition | Duration | Acceptance Criteria |

| Freeze-Thaw | -20°C to Room Temperature | 3 Cycles | % Deviation within ±15% of initial concentration |

| Bench-Top | Room Temperature (~25°C) | 4-24 hours | % Deviation within ±15% of initial concentration |

| Long-Term | -80°C | 1-6 months | % Deviation within ±15% of initial concentration |

| Autosampler | 4°C | 24-48 hours | % Deviation within ±15% of initial concentration |

Future Directions and Emerging Research Avenues

Discovery and Development of Next-Generation Analogs with Tailored Research Utility

The development of next-generation analogs of 3alpha-Bis(4-fluorophenyl)methoxytropane is a primary focus of ongoing research. The parent compound, while potent at the DAT, also exhibits significant affinity for muscarinic M1 receptors, which can complicate the interpretation of research findings. nih.gov A major goal is, therefore, the synthesis of new analogs with enhanced selectivity for the DAT over other monoamine transporters (like the serotonin (B10506) and norepinephrine (B1679862) transporters) and receptors. acs.orgnih.gov

Research has shown that strategic modifications to the tropane (B1204802) nitrogen (N-substituent) can dramatically alter the compound's binding profile. nih.govcapes.gov.br By replacing the N-methyl group with larger alkyl or arylalkyl substituents, scientists have successfully engineered analogs that retain high DAT affinity while significantly reducing their affinity for muscarinic receptors. nih.govnih.gov For instance, the addition of a phenyl-n-butyl group resulted in a 68-fold increase in selectivity for the DAT over m1 receptors. nih.gov Further refinement, such as the introduction of a chiral (S)-N-(2-amino-3-methyl-n-butyl) substituent, achieved a 136-fold selectivity. nih.gov

These structure-activity relationship (SAR) studies are crucial for creating highly tailored molecular probes. nih.gov The development of irreversible ligands, such as those incorporating photoaffinity labels (e.g., azido-iodo-phenyl groups) or reactive moieties (e.g., isothiocyanates), represents another frontier. nih.gov Such tools are invaluable for mapping the ligand binding sites on the DAT protein, which can differ from those of other DAT inhibitors like cocaine. nih.gov By understanding how these benztropine-based analogs interact with the transporter, researchers can design compounds that stabilize specific conformations of the DAT, allowing for a more nuanced investigation of its function.

Future efforts will likely focus on:

Synthesizing analogs with diverse N-substituents to further improve DAT selectivity and explore the chemical space around the tropane scaffold. nih.gov

Creating ligands with specific kinetic profiles (e.g., fast or slow dissociation rates) to study the dynamic nature of dopamine (B1211576) transport.

Developing "atypical" inhibitors that block dopamine uptake without producing the behavioral effects associated with traditional stimulants, which could serve as leads for therapeutic development. nih.govnih.gov

Table 1: Binding Affinity of Selected N-Substituted 3α-[Bis(4'-fluorophenyl)methoxy]tropane Analogs

| Compound/Analog | DAT Ki (nM) | m1 Receptor Ki (nM) | Selectivity (m1/DAT) |

|---|---|---|---|

| 3α-[Bis(4'-fluorophenyl)methoxy]tropane (Parent Compound) | 11.8 | 11.6 | ~1 |

| N-(phenyl-n-butyl) Analog | 8.51 | 576 | 68 |

| (S)-N-(2-amino-3-methyl-n-butyl) Analog | 29.5 | 4020 | 136 |

Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity. Data sourced from Newman et al. (2000). nih.gov

Integration with Advanced Neuroimaging Techniques in Preclinical Models

Advanced neuroimaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are powerful tools for visualizing and quantifying neurotransmitter systems in the living brain. ajnr.org The development of selective radioligands for the DAT has been instrumental in clinical and preclinical research, especially for diagnosing and monitoring neurodegenerative conditions like Parkinson's disease, where a deficit in presynaptic dopaminergic neurons is a key feature. southcarolinablues.comresearchgate.netnih.gov

Analogs of this compound are promising candidates for development as novel PET and SPECT radiotracers. Their high affinity and improved selectivity for the DAT could lead to imaging agents with a better signal-to-noise ratio, allowing for a more precise measurement of DAT density and occupancy in preclinical models of disease.

Future research in this area will involve:

Radiolabeling: Synthesizing analogs with positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) isotopes. The chemical structure of the tropane analogs is amenable to the incorporation of such isotopes.

Preclinical Validation: Using animal models to evaluate the in-vivo performance of these new radiotracers. This includes assessing their brain uptake, binding specificity to the DAT in dopamine-rich regions like the striatum, and their kinetic properties.

Application in Disease Models: Employing these next-generation imaging agents in preclinical models of Parkinson's disease, ADHD, and substance use disorders. wiley.comwikipedia.org This would enable researchers to study changes in DAT expression over the course of a disease, evaluate the efficacy of novel therapeutic interventions by measuring DAT occupancy, and better understand the neurobiological underpinnings of these conditions. nih.gov

The integration of highly selective tropane-based radioligands with advanced imaging will provide an unprecedented window into the state of the dopamine system, accelerating the translation of basic neuroscience findings into clinical applications.

Exploration of Novel Mechanisms of Action within the Dopamine System

The dopamine transporter is a complex molecular machine whose function is regulated by multiple factors, including protein-protein interactions and post-translational modifications. nih.govnih.gov While many inhibitors simply block the dopamine binding site (orthosteric site), there is growing evidence for allosteric sites on the transporter that can modulate its function. nih.govfrontiersin.org Ligands that bind to these allosteric sites may offer a more subtle way to regulate dopamine signaling than simple blockade.

Analogs of this compound, particularly those in the benztropine (B127874) class, are considered "atypical" DAT inhibitors because their behavioral profiles often differ from classical stimulants like cocaine, despite their high binding affinity. nih.govnih.gov This suggests they may interact with the DAT in a different manner, potentially by binding to a distinct site or by stabilizing a unique conformational state of the transporter. nih.govfrontiersin.org

Emerging research avenues will use these selective analogs to:

Probe for Allosteric Binding Sites: Investigate whether these compounds modulate the binding or transport of dopamine through an allosteric mechanism. This can be achieved through sophisticated binding assays and computational modeling. nih.gov

Characterize Ligand-Biased Signaling: Determine if different analogs can stabilize distinct DAT conformations, potentially leading to different downstream cellular effects, a concept known as biased signaling.

Investigate DAT Regulation: Use these tools to study how DAT function is regulated by cellular signaling pathways (e.g., protein kinase C) and how disease states or other drugs might alter this regulation. nih.govnih.gov

Unraveling these novel mechanisms is crucial for moving beyond simple DAT blockade and developing a new generation of therapeutics that can fine-tune dopaminergic neurotransmission with greater precision.

Applications in Drug Repurposing Screens for Neurological Research Targets

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds to identify molecules with a desired biological activity. ewadirect.comyoutube.com In this context, well-characterized molecular probes are essential for developing robust and reliable screening assays.

The high potency and selectivity of next-generation this compound analogs make them ideal candidates for use as probes in HTS campaigns aimed at discovering new modulators of the dopamine system.

Future applications in this domain include:

Competitive Binding Assays: Developing HTS assays where a fluorescently-labeled or radiolabeled analog of this compound is used as the primary ligand. nih.gov A screen of a large compound library could then identify molecules that displace the probe, indicating they also bind to the DAT. This is an efficient way to find new chemical scaffolds that target the transporter.

Functional Screens: Using these selective analogs to establish a baseline of DAT inhibition in cell-based functional assays (e.g., measuring dopamine uptake). A screen could then identify compounds that either enhance or reverse the effect of the probe, potentially uncovering allosteric modulators or compounds with novel mechanisms of action.

Target Identification and Drug Repurposing: Screening libraries of already-approved drugs or known bioactive compounds to see if any interact with the DAT. This "drug repurposing" approach can accelerate the identification of potential new research tools or therapeutic leads for neurological disorders. Automated HTS platforms can significantly speed up this process, reducing development timelines. recipharm.com

By deploying these highly selective tropane analogs in HTS platforms, researchers can efficiently sift through thousands of compounds to uncover novel chemical matter for basic research and potential therapeutic development. ewadirect.com

Q & A

Q. What experimental methods are recommended for structural characterization of 3α-Bis(4-fluorophenyl)methoxytropane?

Answer:

- X-ray crystallography is the gold standard for resolving its 3D conformation. Use programs like SHELXL for refinement (optimizing bond lengths, angles, and thermal parameters) and ORTEP-3 for visualizing electron density maps and molecular geometry .

- For dynamic structural analysis (e.g., ring puckering), apply Cremer-Pople coordinates to quantify deviations from planarity in the tropane moiety .

- Key Data : Report bond lengths between the fluorophenyl groups and the tropane oxygen, as these influence dopamine transporter (DAT) binding .

Q. What in vitro assays are used to evaluate its dopamine transporter inhibition?

Answer:

- Radioligand binding assays : Measure competitive displacement of [³H]WIN 35,428 (a cocaine analog) in DAT-expressing cell membranes. Calculate IC₅₀ values using nonlinear regression .

- Synaptosomal uptake assays : Use rat striatal synaptosomes preloaded with [³H]dopamine. Inhibitory potency (Ki) is derived via Michaelis-Menten kinetics .

- Control : Include selective DAT inhibitors (e.g., GBR 12909) to validate assay specificity .

Advanced Research Questions

Q. How can QSAR models be designed to optimize its pharmacological profile?

Answer:

- Descriptor selection : Use molecular parameters (e.g., logP, molar refractivity, fluorophenyl substituent angles) from crystallographic data .

- Model validation : Apply leave-one-out cross-validation and external test sets (e.g., derivatives with modified methoxy groups) to ensure robustness .

- Case Study : Zou et al. (2017) improved DAT selectivity by correlating 3α-substituent bulkiness with reduced off-target binding to serotonin transporters .

Q. How to resolve discrepancies in reported binding affinities across studies?

Answer:

- Methodological audit : Compare assay conditions (e.g., buffer pH, membrane preparation protocols). For example, low pH may protonate the tropane nitrogen, altering DAT interaction .

- Structural meta-analysis : Use SHELXL-refined structures to identify conformational polymorphisms (e.g., fluorophenyl ring torsional angles) that affect binding .

- Statistical tools : Apply Bland-Altman plots to assess inter-lab variability in IC₅₀ measurements .

Q. What strategies are effective for in vivo evaluation of its efficacy in addiction models?

Answer:

- Self-administration paradigms : Train rodents to lever-press for cocaine, then substitute 3α-Bis(4-fluorophenyl)methoxytropane. Measure reduction in cocaine-seeking behavior .

- Microdialysis : Quantify extracellular dopamine in the nucleus accumbens using HPLC-ECD to confirm DAT blockade efficacy .

- Electrophysiology : Patch-clamp recordings in ventral tegmental area neurons assess presynaptic DAT inhibition (e.g., reduced dopamine reuptake currents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.